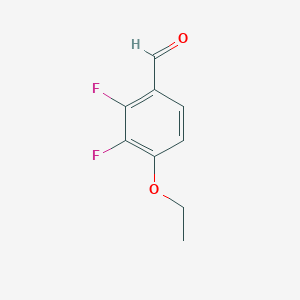

4-Ethoxy-2,3-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYASUFNACNHJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560986 | |

| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-95-6 | |

| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: A Key Intermediate in Advanced Material and Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 4-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 126162-95-6), a specialized aromatic aldehyde. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block.

Core Chemical Profile and Safety Data

This compound is a trifunctional aromatic compound featuring an aldehyde group, two fluorine atoms, and an ethoxy group. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in targeted synthesis. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, partially modulated by the electron-donating ethoxy group, creates a nuanced reactivity profile crucial for its role in constructing complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 126162-95-6 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [1][4] |

| Molecular Weight | 186.16 g/mol | [5] |

| Appearance | Solid (Typical) | [6] |

| Melting Point | Data not consistently available | [1][7] |

| Boiling Point | Data not consistently available | [1][7] |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified with specific hazards that necessitate careful management in a research setting.[4]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

P261: Avoid breathing fumes, mist, or vapors.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a dry, cool, well-ventilated area. The container should be kept closed when not in use. It is noted as being air-sensitive, and storage under an inert gas is recommended.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[4]

Synthesis and Characterization

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of a structurally similar compound and serves as a validated starting point for laboratory-scale preparation.[6] The causality behind this choice of reaction is its high efficiency and reliability for forming aryl ethers from phenols under basic conditions. The base (potassium carbonate) deprotonates the hydroxyl group, forming a more nucleophilic phenoxide, which then readily attacks the electrophilic ethyl iodide via an Sₙ2 reaction.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde (or 2,3-difluoro-4-hydroxybenzaldehyde for the target compound)

-

Iodoethane (Ethyl iodide)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Step-by-Step Methodology:

-

Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask at 25 °C.[6]

-

Add iodoethane (1.1 g, 7.1 mmol) to the mixture.[6]

-

Heat the reaction mixture to 60 °C and stir for 10 hours. The elevated temperature is necessary to ensure a reasonable reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and concentrate it in vacuo to remove the DMF.[6]

-

Dilute the residue with ethyl acetate (200 mL).

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL). This removes any remaining base and inorganic salts.[6]

-

Dry the organic phase over anhydrous sodium sulfate.[6]

-

Filter and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the product as needed, typically via column chromatography or recrystallization, to afford the final compound.[6]

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Characterization

Structural confirmation is essential. Based on the structure of this compound, the following spectroscopic signatures are expected:

-

¹H NMR: The proton NMR spectrum should show a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.1 ppm) of the ethoxy group.[6] Aromatic protons would appear further downfield, with their splitting patterns influenced by fluorine-proton coupling. The aldehyde proton would be a singlet or a finely split multiplet at a characteristic low-field position (~10 ppm).[6]

-

¹³C NMR: The spectrum would show distinct signals for the aldehyde carbonyl carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethoxy group.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-O-C stretches for the ether linkage.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₈F₂O₂.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity of the Aldehyde Group

The two fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect (-I).[8] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. While the para-ethoxy group is inductively withdrawing, its resonance electron-donating effect (+R) can partially counteract the withdrawing effects of the halogens.[8] This modulation makes the aldehyde reactive but potentially more selective compared to analogues without the ethoxy group.

This enhanced electrophilicity makes the compound an excellent substrate for a variety of classical aldehyde reactions, including:

Applications in Materials Science: Liquid Crystals

Fluorinated liquid crystals are of significant interest due to their unique dielectric properties. The difluorophenyl moiety can confer a high lateral dipole moment, which is advantageous in designing liquid crystal hosts.[12] Benzaldehyde derivatives are common precursors for Schiff base liquid crystals.[10][13] this compound can be condensed with various anilines to create three-ring mesogenic systems, where the terminal ethoxy group and the lateral fluorine atoms help to fine-tune the resulting mesomorphic properties (e.g., nematic or smectic phases).[12][14]

Caption: Role as a versatile synthetic intermediate.

Applications in Medicinal Chemistry

Substituted benzaldehydes are foundational building blocks in drug discovery. The specific substitution pattern of this compound makes it a valuable fragment for constructing novel bioactive molecules. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify lipophilicity. The ethoxy group can also participate in crucial hydrogen bonding or hydrophobic interactions within a target protein's active site. This compound could serve as a key intermediate in the synthesis of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) or in the development of other targeted therapies.[9][15]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its carefully balanced electronic properties, arising from the competing effects of its difluoro and ethoxy substituents, make it a reactive yet tunable building block. Researchers can leverage its electrophilic aldehyde center for a wide array of transformations to build complex molecular architectures, from advanced liquid crystals to novel therapeutic agents. Proper understanding of its reactivity, handling requirements, and synthetic pathways is key to unlocking its full potential in the laboratory.

References

- 1. This compound | 126162-95-6 [chemicalbook.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | CAS#:126162-95-6 | Chemsrc [chemsrc.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 126162-95-6 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. | BioWorld [bioworld.com]

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzaldehyde, a key fluorinated building block in modern medicinal chemistry and materials science. The document delves into its chemical and physical properties, detailed structural analysis, a validated synthesis protocol, and its emerging applications. The strategic incorporation of fluorine atoms and an ethoxy group on the benzaldehyde scaffold imparts unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of complex molecular architectures with tailored properties. This guide is intended to be a critical resource for researchers leveraging fluorinated synthons in drug discovery, agrochemical development, and the design of advanced materials.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

Substituted benzaldehydes are versatile intermediates, and the presence of fluorine atoms, particularly in conjunction with other functional groups, creates a powerful platform for generating novel bioactive compounds and functional materials. This compound (CAS No. 126162-95-6) is a prime example of such a strategic building block. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group on the aromatic ring creates a unique electronic environment that influences the reactivity of the aldehyde moiety and the potential for further functionalization.

This guide will provide a detailed exploration of the chemical properties, structural features, synthesis, and applications of this compound, offering valuable insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. This section outlines the key properties of this compound.

General Properties

| Property | Value | Reference |

| CAS Number | 126162-95-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Insoluble in water | [3] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 70 °C | [3] |

| Boiling Point | 252 °C | [3] |

| Flash Point | 103 °C | [3] |

Structural Analysis and Spectroscopic Data

The precise arrangement of atoms and the resulting electronic distribution are critical to the reactivity and utility of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Analog-Based Interpretation)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the ethoxy group protons. The aldehydic proton will appear as a singlet at a downfield chemical shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic region will display complex splitting patterns due to the presence of two non-equivalent fluorine atoms and the ethoxy group. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, characteristic of an ethyl group.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (around 190 ppm).[6] The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons further away will show smaller two- and three-bond couplings (²JCF and ³JCF). The carbons of the ethoxy group will appear in the upfield region.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide crucial information about the electronic environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) will be indicative of their positions relative to the aldehyde and ethoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹.[7] Other characteristic absorptions will include C-H stretching of the aldehyde and aromatic ring, C-O-C stretching of the ether linkage, and C-F stretching vibrations. A study on the closely related 4-ethoxy-2,3-difluoro benzamide provides valuable reference points for the expected vibrational modes.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.16 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group, the formyl group, and potentially fluorine atoms, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the functionalization of fluorinated aromatic compounds.

Proposed Synthesis Protocol

A plausible and efficient route to this compound involves the Williamson ether synthesis starting from a suitable difluorinated hydroxybenzaldehyde precursor. The following protocol is adapted from the synthesis of the analogous 4-ethoxy-2-fluorobenzaldehyde.[5]

Step 1: Williamson Ether Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Addition of Ethylating Agent: To the stirred suspension, add iodoethane (CH₃CH₂I, 1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for approximately 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups.

-

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of nucleophilic addition reactions, including Grignard reactions, Wittig reactions, and reductive amination. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs.[9]

-

Aromatic Ring: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atoms. However, the electron-donating ethoxy group can modulate this reactivity.

-

Ether Linkage: The ethoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, primarily driven by the desirable properties imparted by the fluorinated ethoxybenzene motif.

Medicinal Chemistry

Fluorinated benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[9] The 4-ethoxy-2,3-difluoro-substituted phenyl ring can be found in various bioactive molecules. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Improved Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

-

Modulation of Physicochemical Properties: The ethoxy group and fluorine atoms can be used to fine-tune lipophilicity and other properties to optimize drug absorption, distribution, metabolism, and excretion (ADME).

While specific examples of marketed drugs containing the this compound moiety are not prevalent, its use as a building block in the synthesis of novel therapeutic agents is an active area of research, as evidenced by its availability from numerous chemical suppliers catering to the pharmaceutical industry.

Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals.

Materials Science

The incorporation of fluorinated moieties into organic materials can significantly impact their properties. Benzaldehyde derivatives are precursors to various materials, including liquid crystals and polymers. The presence of the polar C-F bonds and the ethoxy group in this compound can influence the dielectric anisotropy and other physical properties of liquid crystals.[2] This makes it a potentially valuable building block for the design of new liquid crystalline materials with specific electro-optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from ignition sources.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive aldehyde, an ethoxy group, and two fluorine atoms on the aromatic ring provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, and its potential applications. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile intermediates like this compound is set to increase, making it a valuable tool in the arsenal of synthetic chemists.

References

- 1. This compound | 126162-95-6 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

4-Ethoxy-2,3-difluorobenzaldehyde molecular weight and formula C9H8F2O2

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzaldehyde, a key aromatic aldehyde intermediate. With the molecular formula C₉H₈F₂O₂, this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides a robust, field-tested synthesis protocol with mechanistic insights, explores its applications as a critical building block in the synthesis of complex molecules, and outlines essential safety and handling procedures. The guide is structured to serve as a practical resource, combining theoretical grounding with actionable experimental details to support ongoing research and development efforts.

Physicochemical and Structural Properties

This compound is a substituted aromatic aldehyde whose structural features—specifically the difluoro substitution pattern and the ethoxy group—impart unique electronic properties that are highly valuable in the design of novel therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a handle for further synthetic transformations.

Key Data Summary

A summary of the essential physicochemical data for this compound is presented below. The molecular weight is calculated from its confirmed molecular formula, C₉H₈F₂O₂.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| Molecular Weight | 186.16 g/mol | [3][4] |

| CAS Number | 126162-95-6 | [1][2] |

| Appearance | Varies (solid) | |

| Purity | Typically ≥97% | [5] |

Chemical Structure

The structural arrangement of the atoms dictates the reactivity and utility of the molecule. The diagram below illustrates the 2D structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry. This pathway involves the ethoxylation of a corresponding difluorinated hydroxybenzaldehyde precursor.

Synthetic Workflow Overview

The general workflow involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[6]

Materials:

-

2,3-Difluoro-4-hydroxybenzaldehyde

-

Iodoethane (or Diethyl sulfate)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Causality: DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction without interfering. Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the reactive phenoxide ion.

-

-

Addition of Ethylating Agent: Add iodoethane (1.0-1.2 eq) dropwise to the stirring mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Iodoethane is an excellent electrophile with a good leaving group (iodide), promoting an efficient Sₙ2 reaction. A slight excess can help drive the reaction to completion.

-

-

Reaction: Heat the reaction mixture to 60°C and stir for 10-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the bulk of the DMF. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex, biologically active molecules. The aldehyde functional group is particularly versatile, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.

The difluoro-substitution pattern is often employed by medicinal chemists to block metabolic oxidation at those positions, thereby improving the pharmacokinetic profile of a drug candidate.

Role as a Synthetic Intermediate

This compound serves as a key precursor in multi-step syntheses. For instance, it can be used to construct substituted heterocyclic systems, which are common scaffolds in many pharmaceuticals. The aldehyde can be converted into an amine, an alcohol, a carboxylic acid, or an alkene, providing numerous pathways for molecular elaboration.

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing fumes, mist, or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[7]

-

Irritant: This compound is classified as a skin and eye irritant.[7] It may also cause respiratory irritation.[7]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[7] If irritation occurs, seek medical advice.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7] The material may be air-sensitive; storage under an inert gas is recommended.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

References

- 1. This compound|CAS: 126162-95-6|this compound-百灵威 [jkchemical.com]

- 2. This compound | 126162-95-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. regentchemicals.com.sg [regentchemicals.com.sg]

- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Analysis of 4-Ethoxy-2,3-difluorobenzaldehyde

Molecular Structure and Its Spectroscopic Implications

Understanding the molecular architecture is paramount to interpreting its spectral output. 4-Ethoxy-2,3-difluorobenzaldehyde possesses a benzene ring substituted with four distinct groups: an aldehyde (-CHO), an ethoxy (-OCH₂CH₃), and two fluorine atoms (-F) in adjacent (ortho) positions.

The interplay of these substituents governs the electronic environment of the molecule:

-

Aldehyde Group (-CHO): An electron-withdrawing group that de-shields the aromatic ring and possesses characteristic spectroscopic signatures.

-

Ethoxy Group (-OCH₂CH₃): An electron-donating group that shields the aromatic ring, particularly at the ortho and para positions.

-

Fluorine Atoms (-F): Highly electronegative, electron-withdrawing atoms that will significantly influence the NMR spectra through both inductive effects and spin-spin coupling.

This unique electronic arrangement leads to predictable and interpretable spectroscopic data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the added complexity and richness of ¹⁹F couplings.

Experimental Protocol: NMR

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as solvent interactions can influence chemical shifts.[1][2] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds.[1]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which ensures sharp, symmetrical peaks.

-

-

Data Acquisition (¹H NMR):

-

Pulse Angle: A 30° or 45° pulse is typical for routine spectra.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full proton relaxation.

-

Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Utilize proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde, aromatic, and ethoxy protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aldehyde (-CHO) | ~10.3 | Doublet of triplets (dt) or complex multiplet | JH,F ≈ 1-3 Hz | 1H |

| Aromatic (H-6) | ~7.6-7.8 | Multiplet (m) | 1H | |

| Aromatic (H-5) | ~6.9-7.1 | Multiplet (m) | 1H | |

| Methylene (-OCH₂-) | ~4.2 | Quartet (q) | ³JH,H ≈ 7.0 Hz | 2H |

| Methyl (-CH₃) | ~1.5 | Triplet (t) | ³JH,H ≈ 7.0 Hz | 3H |

Analysis and Causality:

-

Aldehyde Proton (~10.3 ppm): The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group.[3] Data for 2,3-difluorobenzaldehyde shows this proton at δ 10.34 ppm.[1][4] It is expected to exhibit small couplings to the aromatic protons and potentially to the fluorine atoms over multiple bonds (JH,F).

-

Aromatic Protons (H-6, H-5): The two aromatic protons are in different chemical environments. H-6 is ortho to the electron-withdrawing aldehyde group, while H-5 is ortho to the electron-donating ethoxy group. This will push H-6 downfield relative to H-5. Both signals will be complex multiplets due to proton-proton coupling (³JH5,H6) and couplings to the two fluorine atoms (JH,F). Long-range H-F coupling constants are typically in the range of 0.5-10 Hz.[5][6]

-

Ethoxy Protons (~4.2 and ~1.5 ppm): These will appear as a characteristic quartet and triplet, respectively, due to the coupling between the methylene and methyl groups.[7] The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift. Data for 4-ethoxybenzaldehyde confirms these assignments.[8][9]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with carbon-fluorine couplings being a key feature.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| Aldehyde (C=O) | ~188-190 | Doublet of doublets (dd) | |

| C-4 (C-O) | ~160-162 | Doublet of doublets (dd) | |

| C-2 (C-F) | ~150-155 | Doublet of doublets (dd) | ¹JC,F (large), ²JC,F (smaller) |

| C-3 (C-F) | ~145-150 | Doublet of doublets (dd) | ¹JC,F (large), ²JC,F (smaller) |

| C-1 (C-CHO) | ~125-130 | Triplet or dd | |

| C-6 | ~120-125 | Doublet of doublets (dd) | |

| C-5 | ~110-115 | Doublet of doublets (dd) | |

| Methylene (-OCH₂) | ~64 | Singlet | |

| Methyl (-CH₃) | ~14 | Singlet |

Analysis and Causality:

-

Carbonyl Carbon (~188-190 ppm): This carbon is highly deshielded and appears far downfield, typical for aldehydes.[10] It will likely show small couplings to the fluorine atoms.

-

Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit very large one-bond coupling constants (¹JC,F), typically in the range of 240-320 Hz, and smaller two-bond couplings (²JC,F) to the other fluorine.[6] This results in a characteristic doublet of doublets for each.

-

Other Aromatic Carbons: All other aromatic carbons will also be split by the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (²J > ³J > ⁴J).[5]

-

Ethoxy Carbons (~64, ~14 ppm): These aliphatic carbons are shielded relative to the aromatic carbons and typically do not show significant coupling to the fluorine atoms. Their chemical shifts are consistent with known values for ethoxy groups.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty instrument.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl group and various C-H, C-O, and C-F bonds.

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

| 2850-3000 | C-H stretch (aliphatic) | Medium |

| 2720-2820 | C-H stretch (aldehyde) | Medium, two bands |

| 1690-1710 | C=O stretch (aromatic aldehyde) | Strong, sharp |

| 1580-1600 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250-1300 | C-O stretch (aryl ether) | Strong |

| 1150-1250 | C-F stretch | Strong |

| 1040-1080 | C-O stretch (alkyl ether) | Strong |

Analysis and Causality:

-

C=O Stretch (1690-1710 cm⁻¹): This is one of the most characteristic absorptions. For an aromatic aldehyde, the carbonyl stretching frequency is lowered due to conjugation with the benzene ring. The value for 4-ethoxybenzaldehyde is around 1697 cm⁻¹.[7]

-

Aldehyde C-H Stretch (2720-2820 cm⁻¹): The presence of two medium-intensity bands in this region is diagnostic for an aldehyde.[12][13]

-

C-F Stretches (1150-1250 cm⁻¹): The C-F bonds will produce strong absorption bands in the fingerprint region. The exact position can be complex due to coupling with other vibrations.

-

C-O Stretches (1250-1300 and 1040-1080 cm⁻¹): The spectrum will show two distinct C-O stretching bands corresponding to the aryl ether and the alkyl ether of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺·) confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint.

Predicted Mass Spectrum (EI)

| m/z | Proposed Fragment | Proposed Loss from M⁺· |

| 186 | [C₉H₈F₂O₂]⁺· (Molecular Ion) | - |

| 185 | [M-H]⁺ | ·H |

| 158 | [M-C₂H₄]⁺· | Ethene (from ethoxy) |

| 157 | [M-CHO]⁺ | ·CHO |

| 129 | [M-C₂H₄ - CHO]⁺ | Ethene + ·CHO |

Analysis and Causality:

-

Molecular Ion (m/z 186): The molecular weight of C₉H₈F₂O₂ is 186.16 g/mol . The molecular ion peak should be clearly visible.

-

[M-H]⁺ (m/z 185): Loss of the weakly bound aldehydic hydrogen is a common fragmentation pathway for benzaldehydes.

-

[M-C₂H₄]⁺· (m/z 158): A characteristic fragmentation for ethoxy-substituted aromatic compounds is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, resulting in a phenol radical cation.

-

[M-CHO]⁺ (m/z 157): Loss of the formyl radical (·CHO) to give a fluorinated ethoxybenzene cation is also highly probable.

-

Further Fragmentation (m/z 129): This peak would correspond to the subsequent loss of the formyl radical from the m/z 158 fragment, or the loss of ethene from the m/z 157 fragment.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging foundational principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules, we have constructed a detailed and reliable spectral profile. The provided protocols and interpretations offer a framework for researchers to confirm the identity and purity of this compound, enabling its confident use in drug discovery and materials science applications.

References

- 1. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Ethoxybenzaldehyde(10031-82-0) MS spectrum [chemicalbook.com]

- 3. mzCloud – 4 Ethoxybenzaldehyde [mzcloud.org]

- 4. 2,3-二氟苯甲醛(2646-91-5)核磁图(1HNMR) [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 8. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR [m.chemicalbook.com]

- 9. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum [chemicalbook.com]

- 12. This compound|CAS: 126162-95-6|this compound-百灵威 [jkchemical.com]

- 13. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physical Properties of 4-Ethoxy-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a focused examination of the key physical properties of 4-Ethoxy-2,3-difluorobenzaldehyde, a crucial building block in contemporary synthetic chemistry. As a Senior Application Scientist, this document aims to deliver not only precise data but also the underlying scientific context and experimental methodologies essential for its practical application in research and development.

Introduction

This compound, with the CAS Number 126162-96-6, is a substituted aromatic aldehyde. Its structural features, including the activating ethoxy group and the deactivating fluorine atoms on the benzene ring, make it a versatile reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its effective use in reaction planning, process scale-up, and safety assessments.

Physicochemical Properties

The physical state and phase transition temperatures of this compound are critical parameters for its handling, storage, and reaction setup. The available data indicates that it is a low-melting solid.

| Physical Property | Value | Source |

| Melting Point | 70 °C | ChemicalBook[1] |

| Boiling Point | 252 °C | ChemicalBook[1] |

| Physical Form | Crystalline Powder | ChemicalBook[1] |

It is important to note that while one source describes the compound as a crystalline powder with a distinct melting point, another safety data sheet characterizes it as a liquid, albeit without providing specific melting or boiling point data[2]. This discrepancy may arise from variations in purity or the presence of isomers. For critical applications, experimental verification of these properties is recommended.

Experimental Determination of Physical Properties

The determination of melting and boiling points is a cornerstone of compound characterization. The following protocols outline standard and reliable methods for obtaining these crucial data points.

Melting Point Determination: The Capillary Method

The rationale behind using the capillary method is its precision and the small sample quantity required. This technique relies on the visual observation of the phase transition from solid to liquid within a controlled temperature gradient.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. The melting point is reported as this range.

Boiling Point Determination: The Distillation Method

For the determination of the boiling point, a simple distillation apparatus is employed. This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Apparatus Setup: A distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Equilibrium: The temperature is recorded when the liquid is boiling steadily and the condensing vapor front is stable in the condenser. This temperature represents the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the melting and boiling points of this compound.

Caption: Workflow for Determining Physical Properties.

Conclusion

This technical guide provides the essential physical property data for this compound, grounded in available chemical literature. The melting point of 70 °C and the boiling point of 252 °C are critical parameters for the successful application of this compound in research and development.[1] By understanding and, where necessary, experimentally verifying these properties using the outlined standard protocols, researchers can ensure the safety, accuracy, and reproducibility of their synthetic endeavors.

References

4-Ethoxy-2,3-difluorobenzaldehyde stability and reactivity profile

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: Stability and Reactivity for the Synthetic Chemist

Introduction

This compound is a key aromatic building block increasingly utilized in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—an activating aldehyde, an electron-donating ethoxy group, and two strongly electron-withdrawing fluorine atoms—imparts a nuanced reactivity profile that can be strategically exploited. The presence of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one highly valuable in drug discovery programs.[1] This guide offers a senior application scientist's perspective on the core stability and reactivity characteristics of this compound, providing field-proven insights and detailed protocols for its effective use in research and development.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is paramount before its inclusion in any synthetic workflow.

| Property | Value | Reference |

| CAS Number | 126162-95-6 | [3][4][5] |

| Molecular Formula | C₉H₈F₂O₂ | [3] |

| Molecular Weight | 186.16 g/mol | [6] |

| Appearance | Off-white to light-colored solid or liquid | [7][8] |

| Primary Hazards | Causes skin, serious eye, and respiratory irritation | [3] |

Core Stability Profile: A Self-Validating Approach to Handling and Storage

While generally stable under recommended conditions, the reactivity of this compound necessitates specific handling and storage protocols to prevent degradation.[3] The primary degradation pathways are oxidation and, to a lesser extent, polymerization.[9]

Key Sensitivities

-

Air/Oxygen: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of air, which converts it to the corresponding and often less reactive 4-ethoxy-2,3-difluorobenzoic acid.[9][10][11] This is the most common cause of impurity formation over time. The material safety data sheet (MSDS) explicitly notes that it is "Air sensitive".[3]

-

Light: Like many benzaldehyde derivatives, prolonged exposure to light can catalyze decomposition and discoloration.[12]

-

Heat: While stable at ambient temperatures, excessive or prolonged heating can lead to decomposition.[3] Thermal decomposition can generate hazardous byproducts, including carbon oxides and hydrogen fluoride.[3]

Recommended Handling and Storage Protocol

Adherence to a strict storage protocol is the first line of defense in maintaining the compound's purity and reactivity.

-

Inert Atmosphere is Mandatory: Upon receipt and after every use, the container must be thoroughly flushed with an inert gas such as argon or nitrogen before sealing.[3][9] This directly mitigates the primary risk of oxidation.[9]

-

Controlled Temperature: Store the compound in a cool, dry, and well-ventilated area.[3] Refrigeration at 2-8°C is recommended for long-term storage to minimize any potential degradation pathways.[6]

-

Light Protection: Store in an opaque container or in a dark location to prevent photochemical degradation.[12]

-

Container Integrity: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[3][10]

The following workflow provides a logical sequence for ensuring the long-term stability of the reagent.

References

- 1. nbinno.com [nbinno.com]

- 2. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound CAS#: 126162-95-6 [m.chemicalbook.com]

- 5. This compound | 126162-95-6 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

Topic: Commercial Suppliers and Technical Applications of 4-Ethoxy-2,3-difluorobenzaldehyde

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-Ethoxy-2,3-difluorobenzaldehyde is a key fluorinated aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring an activating ethoxy group and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that are highly valuable in drug design. This guide provides a comprehensive overview of this intermediate, covering its chemical properties, a comparative analysis of commercial suppliers, its critical applications in medicinal chemistry, a representative synthetic protocol, and essential safety and handling procedures. The objective is to equip researchers, chemists, and procurement professionals with the technical knowledge required to effectively source and utilize this versatile compound in their research and development endeavors.

Introduction to this compound

This compound, identified by CAS Number 126162-95-6, is a trifunctional aromatic compound.[1][2] Its structure consists of a benzaldehyde core with fluorine atoms at positions 2 and 3, and an ethoxy group at position 4.

The strategic placement of two fluorine atoms ortho and meta to the aldehyde group significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions. The ethoxy group, an electron-donating group, further modifies the electronic nature of the ring. This combination makes this compound a sought-after intermediate for creating novel molecular entities with potentially enhanced pharmacological profiles.

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is fundamental to the success of any synthetic campaign. For a specialized intermediate like this compound, selecting a supplier involves evaluating purity, available documentation (Certificate of Analysis, SDS), and capacity for scale-up. Below is a comparative table of several recognized commercial suppliers.

Table 1: Comparison of Commercial Suppliers

| Supplier | Brand/Affiliation | Typical Purity | CAS Number | Product Code Example | Notes |

| SynQuest Laboratories, Inc. | SynQuest | ≥97% | 126162-95-6 | 2615-3-40 | Provides detailed Safety Data Sheet (SDS).[1] |

| Thermo Fisher Scientific | Alfa Aesar | 97% | Not explicitly listed, but sells related compounds. | H32450 (via Regent Chemicals) | A major distributor for R&D and laboratory chemicals.[6] |

| Apollo Scientific | Apollo Scientific | ≥97% | 883536-06-9 (isomer) | PC302748 (isomer) | Often available through distributors like Dabos.[7] |

| J&K Scientific | J&K Scientific | Not specified | 126162-95-6 | PC7167 (via Bailingwei) | Listed on chemical sourcing platforms like ChemicalBook.[8] |

| ChemScene | ChemScene | ≥97% - ≥98% | Various isomers | CS-0194557, CS-0439805 | Specializes in building blocks for drug discovery.[3][4] |

Expert Insight: When selecting a supplier, the primary consideration for early-stage research is guaranteed purity and the availability of comprehensive analytical data (e.g., ¹H NMR, GC-MS). For process development and scale-up, a supplier's ability to provide larger quantities (kilogram scale) and cGMP (Current Good Manufacturing Practice) grade material becomes paramount. It is advisable to request a sample for in-house validation before committing to a large-scale purchase.

Applications in Medicinal Chemistry

Fluorinated benzaldehydes are crucial precursors for active pharmaceutical ingredients (APIs). The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form substituted benzylamines, a common scaffold in many drug molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To synthesize substituted styrenes and other olefinic compounds.

-

Condensation Reactions: To build heterocyclic rings such as quinolines, pyrimidines, and benzodiazepines.

While specific blockbuster drugs directly using this compound are not prominently cited in publicly available literature, its structural motifs are present in numerous patented compounds in development. The difluoro-ethoxy substitution pattern is a classic strategy in medicinal chemistry to optimize drug-like properties. For instance, related fluorinated nucleosides have shown potent antiviral activity against HIV-1.[9] The rationale is to use this building block to introduce a metabolically stable, electron-withdrawing, and sterically defined moiety into a lead compound to enhance its efficacy, selectivity, or pharmacokinetic profile.

Synthesis and Reaction Chemistry

Typical Synthesis Route

This compound is typically synthesized via a Williamson ether synthesis from its corresponding hydroxy-benzaldehyde precursor. This method is efficient and widely used in industrial settings.

The Causality of the Process:

-

Starting Material: The synthesis begins with 2,3-difluoro-4-hydroxybenzaldehyde.

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group. This step is critical as it forms a phenoxide ion, which is a much more potent nucleophile than the neutral hydroxyl group.

-

Nucleophilic Substitution: An ethylating agent, typically iodoethane or bromoethane, is introduced. The nucleophilic phenoxide attacks the electrophilic ethyl group, displacing the halide (iodide or bromide) in an Sₙ2 reaction to form the desired ether linkage.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Caption: Williamson ether synthesis of this compound.

Protocol: Reductive Amination to Synthesize a Secondary Amine

This protocol describes a common and robust method for using this compound to synthesize a substituted N-benzyl amine, a key step in many drug discovery projects.

Workflow Diagram:

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

-

Reactant Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add a primary amine of choice (1.0-1.2 eq).

-

Dissolve the solids in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).

-

Causality: The aldehyde and amine react reversibly in solution to form an iminium ion intermediate, which is the species that will be reduced.

-

-

Addition of Reducing Agent:

-

Slowly add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) to the stirring solution in portions.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing side reactions. Its mildness allows for a one-pot procedure where the imine formation and reduction occur concurrently.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).

-

-

Work-up and Quenching:

-

Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The bicarbonate solution neutralizes the acidic byproducts (acetic acid) from the reducing agent and quenches any unreacted reagent.

-

Stir vigorously until gas evolution ceases.

-

-

Extraction and Drying:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: This standard liquid-liquid extraction procedure isolates the organic product from the aqueous phase containing inorganic salts and byproducts.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

-

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[10]

-

Handling:

-

Storage:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]

-

Skin: Wash off immediately with soap and plenty of water.[1]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]

-

Conclusion

This compound stands out as a valuable and versatile building block for modern organic synthesis, particularly in the realm of drug discovery. Its unique electronic and steric properties offer medicinal chemists a powerful tool for molecular design and optimization. By understanding the landscape of commercial suppliers, mastering its application in key synthetic transformations like reductive amination, and adhering strictly to safety and handling protocols, researchers can effectively leverage this intermediate to accelerate the development of next-generation therapeutics.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 126162-95-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. regentchemicals.com.sg [regentchemicals.com.sg]

- 7. 4-ETHOXY-3 5-DIFLUOROBENZALDEHYDE 5G - PC302748-5G [dabos.com]

- 8. This compound|CAS: 126162-95-6|this compound-百灵威 [jkchemical.com]

- 9. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, fluorinated benzaldehydes have emerged as exceptionally valuable building blocks. Their aldehyde functionality serves as a versatile chemical handle for constructing complex molecular architectures, while the fluorine substituents provide a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[2][3][4]

This guide provides a comprehensive technical overview of this compound (CAS No: 126162-95-6), a specialized aromatic aldehyde. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore its applications as a key intermediate in drug discovery, outline methods for its analytical characterization, and provide essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who leverage advanced chemical intermediates to accelerate therapeutic innovation.

Physicochemical and Safety Profile

This compound is a substituted aromatic aldehyde whose properties are defined by the interplay of its difluoro, ethoxy, and formyl functional groups.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 126162-95-6 | [3][5] |

| Molecular Formula | C₉H₈F₂O₂ | [6] |

| Molecular Weight | 186.16 g/mol | [6] |

| Appearance | White to off-white solid or powder | Supplier Data |

| Purity | Typically ≥97% | [7] |

| Melting Point | Data not readily available. For comparison, the related compound 4-Ethoxy-3-methoxybenzaldehyde melts at 64-65 °C.[8] | N/A |

| Boiling Point | Data not readily available. For comparison, the related compound 4-Ethoxybenzaldehyde boils at 255 °C.[4] | N/A |

Safety & Handling

As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Identification : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]

Synthesis Protocol: Ethylation of 2,3-Difluoro-4-hydroxybenzaldehyde

The most direct and widely applicable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding phenol, 2,3-Difluoro-4-hydroxybenzaldehyde, with an ethylating agent. The protocol described below is based on established methodologies for analogous fluorinated and ethoxylated benzaldehydes.[2]

Reaction Scheme

References

- 1. 4-ETHOXY-3 5-DIFLUOROBENZALDEHYDE 5G - PC302748-5G [dabos.com]

- 2. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 126162-95-6 [chemicalbook.com]

- 4. 10031-82-0 CAS MSDS (4-Ethoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. regentchemicals.com.sg [regentchemicals.com.sg]

- 8. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for Substituted Benzaldehydes

Substituted benzaldehydes, foundational aromatic carbonyl compounds, are at the epicenter of significant innovation across the chemical sciences.[1] Their inherent reactivity, modulated by the diverse functionalities of the benzene ring, renders them indispensable synthons in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide moves beyond established synthesis and delves into the vanguard of research, presenting high-potential, emergent areas for scientific exploration and application. We aim to provide researchers, medicinal chemists, and drug development professionals with a technically robust framework, grounded in field-proven insights, to inspire and direct future discovery.

Section 1: Overcoming Therapeutic Resistance in Oncology with Novel Benzaldehyde Scaffolds

The challenge of drug resistance and metastasis remains a primary obstacle in oncology, with over 90% of cancer-related fatalities linked to metastatic disease.[3] Recent breakthroughs have illuminated the significant potential of benzaldehyde and its derivatives to address these critical challenges by targeting novel cellular mechanisms.[3][4]

Scientific Rationale: Targeting the H3S28ph-14-3-3ζ Axis

Groundbreaking research has identified that benzaldehyde can disrupt the interaction between the Ser28-phosphorylated form of histone H3 (H3S28ph) and the 14-3-3ζ protein.[3][5] This interaction is crucial for promoting epithelial-mesenchymal plasticity (EMP), a key process in metastasis, and for conferring resistance to both chemotherapy and radiotherapy.[4][5] By inhibiting this protein-protein interaction, substituted benzaldehydes can suppress the expression of genes responsible for treatment resistance, thereby re-sensitizing cancer cells to existing therapies and inhibiting their metastatic potential.[4][6] This targeted approach offers a promising therapeutic window, as benzaldehyde has demonstrated selective toxicity towards cancer cells over their healthy counterparts.[3]

Key Experimental Workflow: Assessing Anticancer Activity and Mechanism of Action

The following workflow outlines a comprehensive approach to evaluating novel substituted benzaldehydes for their anticancer properties.

Caption: Workflow for anticancer evaluation of substituted benzaldehydes.

Experimental Protocol: GST Pull-Down Assay for 14-3-3ζ Interaction

This protocol details the procedure to validate the inhibitory effect of a substituted benzaldehyde on the 14-3-3ζ and H3S28ph interaction.

-

Protein Expression and Purification: Express and purify GST-tagged 14-3-3ζ protein from a suitable expression system (e.g., E. coli).

-

Preparation of Cell Lysate: Culture cancer cells (e.g., BxPC-3 pancreatic cancer cells) and prepare a high-salt nuclear extract to enrich for histone proteins.[6]

-

Binding Reaction: Immobilize the purified GST-14-3-3ζ on glutathione-agarose beads.

-

Incubation: Incubate the beads with the cancer cell nuclear extract in the presence of varying concentrations of the test substituted benzaldehyde or a vehicle control.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for H3S28ph to determine if the test compound inhibited the interaction.[6]

Comparative Data: Anticancer Activity of Benzyloxybenzaldehyde Derivatives

Several benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The table below summarizes the IC50 values for selected compounds against the HL-60 (human leukemia) cell line.

| Compound ID | Substitution Pattern | IC50 (µM) on HL-60 Cells | Reference |

| 17 | 2-(benzyloxy)benzaldehyde | 1-10 | [7] |

| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 | [7] |

| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 | [7] |

| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 | [7] |

| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | <1 (Most Potent) | [7] |

| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 | [7] |

| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 | [7] |

These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, along with a loss of mitochondrial membrane potential.[7][8]

Section 2: Neuroprotective Strategies for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[9] Substituted benzaldehydes are emerging as a versatile class of molecules with the potential to combat the multifactorial nature of this disease through anti-neuroinflammatory and neuroprotective mechanisms.[10][11]

Scientific Rationale: Dual Inhibition of Cholinesterases and Neuroinflammation

The therapeutic strategy for AD often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine.[12] Many substituted benzaldehyde derivatives, particularly those integrated into a benzimidazole scaffold, have shown potent inhibitory activity against both of these enzymes.[9][13]

Furthermore, neuroinflammation mediated by microglia is a key contributor to neuronal damage in AD.[10] Certain benzaldehydes isolated from natural sources have been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, IL-6, and IL-18 in microglia.[10][11] They can also inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein-related pathways.[10]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of certain substituted benzaldehydes involve the modulation of multiple signaling pathways within neuronal cells.

Caption: Neuroprotective mechanisms of substituted benzaldehydes in AD.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, is a standard for measuring AChE and BuChE inhibition.

-

Reagent Preparation: Prepare phosphate buffer, solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test substituted benzaldehyde derivative.

-

Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to all wells to start the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Comparative Data: Cholinesterase Inhibitory Activity of Benzimidazole-Based Benzaldehydes

A series of benzimidazole derivatives incorporating substituted benzaldehydes were synthesized and evaluated for their inhibitory potential against AChE and BuChE.[13]

| Compound ID | Key Substitution | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Donepezil (Std.) | - | 0.016 ± 0.12 | 0.30 ± 0.010 | [13] |

| 3 | 3,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 | [13] |

| 10 | 4-nitro | 0.080 ± 0.001 | 0.11 ± 0.001 | [13] |

Compound 3, with 3,4-dichloro substitution on the benzaldehyde ring, was identified as the most potent inhibitor in this series.[13]

Section 3: Innovations in Photocatalysis and Green Synthesis

The quest for sustainable and efficient chemical synthesis has positioned photocatalysis as a key enabling technology. Substituted benzaldehydes are proving to be versatile players in this field, acting as both substrates for novel transformations and as powerful, metal-free photoinitiators.[14][15][16]